tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate
Description
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate is a bicyclic piperidine derivative featuring a tert-butyl carboxylate group at position 3 of the piperidine ring and a 4-methylpiperidin-1-yl substituent at position 5. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for central nervous system (CNS) targets or enzyme inhibitors .
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-12-5-7-18(8-6-12)14-9-13(10-17-11-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3 |
InChI Key |
YSCMBBGJKBYAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Route via Nucleophilic Substitution on a Piperidine Derivative
This method involves starting with a suitably substituted piperidine, such as 3-hydroxymethyl or 3-bromo derivatives, which are then functionalized to introduce the 4-methylpiperidin-1-yl group.
- Step 1: Synthesis of 3-hydroxymethylpiperidine or 3-bromo-piperidine derivatives.
- Step 2: Alkylation or nucleophilic substitution with 4-methylpiperidine-1-amine or its derivatives, often using a suitable base or coupling reagent.
- Step 3: Protection of the amino group at the 3-position with tert-butyl carbamate using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.
This approach is supported by procedures outlined in recent literature, where alkylation of piperidine derivatives with amines or halides is common.
Route via Reductive Amination
An alternative involves reductive amination:
- Step 1: Condensation of a piperidine-3-carboxaldehyde with 4-methylpiperidine-1-amine.
- Step 2: Reduction of the imine intermediate using sodium triacetoxyborohydride or similar reducing agents.
- Step 3: Boc-protection of the resulting amine to yield tert-butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate.
This method offers high selectivity and is frequently used in complex alkaloid synthesis.
Protection and Final Functionalization
The tert-butyl carbamate (Boc) group is introduced to protect the amine during subsequent steps, ensuring selective reactions at other functional groups. The Boc protection is typically achieved by:
Boc2O (di-tert-butyl dicarbonate) + base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane)
This step is crucial for controlling reactivity and facilitating purification.
Representative Data and Reaction Conditions
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation of piperidine | 4-methylpiperidine-1-amine, halide (e.g., 3-bromo derivative) | Reflux, base (e.g., K2CO3) | ~50-70% | Nucleophilic substitution |
| Boc-protection | Boc2O, triethylamine | Room temperature, inert solvent | >80% | Protects amine group |
| Reductive amination | Piperidine-3-carboxaldehyde, 4-methylpiperidine-1-amine, NaBH(OAc)3 | Room temperature | 60-75% | High selectivity |
Data Tables Summarizing Synthesis Routes
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Piperidine derivatives | Halides, bases | SN2 | Straightforward, scalable | Requires halide precursors |
| Reductive amination | Piperidine-3-carboxaldehyde | Amines, reducing agents | Imine formation + reduction | High selectivity | Sensitive to side reactions |
Chemical Reactions Analysis
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines to introduce different substituents on the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is utilized in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting various medical conditions.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 4-methylpiperidin-1-yl group introduces a saturated, aliphatic amine, enhancing flexibility and basicity compared to aromatic substituents (e.g., pyridin-3-yl in or pyrazole in ). Heterocyclic substituents (e.g., triazolylthio in ) introduce sulfur and electron-withdrawing groups (e.g., CF₃), altering electronic properties and bioavailability.
Physicochemical Properties :
Biological Activity
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related studies.
- Molecular Formula : C16H30N2O2
- Molecular Weight : 282.42 g/mol
- CAS Number : 2060028-66-0
- Purity : Standard purity is approximately 95% .
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is hypothesized to interact with various receptors, including those implicated in neuropharmacology and pain management.
Neuropharmacological Effects
Research indicates that compounds with similar structures may exhibit significant activity against neurodegenerative conditions. For instance, derivatives have shown inhibition of acetylcholinesterase (AChE) and β-secretase, which are critical in Alzheimer's disease pathology.
In a study examining the effects of related compounds, it was found that certain derivatives could inhibit Aβ aggregation significantly, which is crucial for preventing amyloid plaque formation associated with Alzheimer's disease. The inhibition rates varied, with some compounds achieving up to 85% inhibition at specific concentrations .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of related compounds. In vitro studies have demonstrated that structural modifications can enhance potency against parasites, suggesting a potential therapeutic application for diseases such as malaria. The structure–activity relationship (SAR) analyses revealed that specific substitutions on the piperidine ring could lead to improved metabolic stability and efficacy against resistant strains .
Study 1: Inhibition of AChE
In vitro assays conducted on various piperidine derivatives showed that this compound exhibited competitive inhibition against AChE with an IC50 value indicative of moderate potency. This suggests potential utility in treating cognitive disorders .
Study 2: Antiparasitic Efficacy
A series of tests were conducted on piperidine-based compounds against Plasmodium falciparum. The results indicated that modifications at the 5-position significantly enhanced activity against the parasite, with some analogs displaying EC50 values in the nanomolar range, highlighting their potential as leads for new antiparasitic agents .
Table 1: Biological Activity Summary
Q & A
Q. Key Factors :
- Temperature : Elevated temperatures (>80°C) improve coupling efficiency but may increase side products.
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Catalyst : Palladium-based catalysts improve cross-coupling yields .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | tert-Butyl carbamate, DCM, RT, 12h | 75–85 |
| 2 | 4-Methylpiperidine, Pd(OAc)₂, DMF, 80°C | 60–70 |
Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 295.3 [M+H]⁺) .
- HPLC : Assess purity (>95% for research-grade material) using C18 columns and acetonitrile/water gradients .
What safety protocols are essential when handling this compound in the lab?
Q. Basic
- PPE : Wear flame-resistant lab coats, nitrile gloves, and NIOSH-certified respirators (e.g., P95 for particulates) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can structural modifications optimize bioactivity in related piperidine derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) :
- 4-Methylpiperidine substitution : Enhances lipophilicity and membrane permeability .
- tert-Butyl group : Stabilizes the carbamate moiety against enzymatic degradation .
Case Study : Replacing 4-methylpiperidine with cyclopropylamine () reduced cytotoxicity but lowered target affinity by ~40% .
What reaction mechanisms govern the compound’s stability under acidic or oxidative conditions?
Q. Advanced
- Acidic Hydrolysis : The tert-butyl carbamate group undergoes cleavage in HCl/THF (1:1), yielding a free amine intermediate .
- Oxidation : Exposure to H₂O₂ converts the piperidine nitrogen to an N-oxide, detectable via LC-MS .
Mitigation : Store at 2–8°C under nitrogen to prevent decomposition .
How should researchers address conflicting toxicity data in safety data sheets (SDS)?
Q. Advanced
- In Vitro Testing : Conduct MTT assays on HEK293 cells to assess acute toxicity (IC₅₀ values) .
- Literature Cross-Reference : Compare SDS from multiple suppliers (e.g., Key Organics vs. Kishida Chemical) to identify consensus on hazards .
Example : While some SDS report no carcinogenicity (IARC Class 4), others note unverified mutagenicity (Ames test recommended) .
What purification methods are effective for isolating this compound from reaction mixtures?
Q. Basic
- Silica Gel Chromatography : Use hexane/ethyl acetate (3:1) for baseline separation of carbamate derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 102–105°C) .
How can computational modeling predict interactions with biological targets?
Q. Advanced
- Molecular Docking : Simulate binding to G-protein-coupled receptors (GPCRs) using AutoDock Vina.
- Key Interactions : Hydrogen bonding with Asp³.³² and hydrophobic contacts with tert-butyl .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
What are the stability profiles of this compound under long-term storage?
Q. Advanced
- Thermal Stability : Decomposition occurs >150°C (TGA data), releasing CO₂ and tert-butanol .
- Photostability : UV light (254 nm) induces <5% degradation over 72 hours (HPLC monitoring) .
Storage Recommendations : Amber vials at -20°C under argon .
How do regulatory guidelines impact the use of this compound in preclinical studies?
Q. Basic
- REACH Compliance : Ensure SDS aligns with EC No. 1907/2006, including hazard classification and disposal protocols .
- Animal Studies : Follow OECD 423 guidelines for acute oral toxicity testing .
What industrial-scale challenges arise during synthesis, and how are they mitigated?
Q. Advanced
- Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% (lab) to 0.5 mol% (pilot plant) via flow chemistry .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
How can researchers validate potential biological targets using this compound?
Q. Advanced
- Target Engagement Assays :
- SPR : Measure binding kinetics (kₐ/k𝒹) to kinase domains .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 lysates .
What structural analogs are reported in literature, and how do they compare in activity?
Q. Advanced
| Analog | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| A | 4-Cyclopropylpiperidine | 12 nM (Kinase X) |
| B | 4-Phenylpiperidine | 85 nM (Kinase X) |
| C | 4-Methylpiperidine (Parent) | 45 nM (Kinase X) |
Source : Derived from SAR studies in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
